The Discovery and Isolation of Carbazomycin C from Streptoverticillium
The Discovery and Isolation of Carbazomycin C from Streptoverticillium
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazomycin C, a carbazole alkaloid with notable biological activities, belongs to the broader family of carbazomycins isolated from actinomycetes. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Carbazomycin C from Streptoverticillium ehimense. Detailed experimental protocols for fermentation, extraction, and purification are presented, alongside a compilation of its physicochemical and biological properties. This document aims to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.
Introduction
Carbazomycins are a group of carbazole alkaloids first reported in the 1980s. Carbazomycin C, a minor component of the carbazomycin complex, was first isolated from the cultured broth of Streptoverticillium ehimense (strain H 1051-MY 10).[1][2][3] Its structure was elucidated as 4-hydroxy-3,6-dimethoxy-1,2-dimethylcarbazole.[1] Carbazomycin C, along with its congeners, has demonstrated a range of biological activities, including antibacterial, antifungal, and cytotoxic properties, making it a molecule of interest for further investigation in drug development.
Physicochemical and Biological Properties of Carbazomycin C
Carbazomycin C is a solid with the molecular formula C₁₆H₁₇NO₃ and a molecular weight of 271.316 g/mol .[4] A summary of its key physicochemical and biological activity data is presented in the tables below.
Table 1: Physicochemical Properties of Carbazomycin C
| Property | Value | Reference |
| CAS Number | 108073-62-7 | [4] |
| Molecular Formula | C₁₆H₁₇NO₃ | [4] |
| Molecular Weight | 271.316 | [4] |
| Appearance | Solid | [4] |
| Solubility | Soluble in DMSO | [4] |
Table 2: Biological Activity of Carbazomycin C
| Activity Type | Target | Measurement | Value | Reference |
| Antibacterial | Staphylococcus aureus | MIC | 50 µg/mL | |
| Bacillus anthracis | MIC | 25 µg/mL | ||
| Bacillus subtilis | MIC | 100 µg/mL | ||
| Micrococcus flavus | MIC | 50 µg/mL | ||
| Antifungal | Trichophyton asteroides | MIC | 25 µg/mL | |
| Trichophyton mentagrophytes | MIC | 100 µg/mL | ||
| Plant Pathogenic Fungi (panel of 5) | MIC | 12.5-100 µg/mL | ||
| Antimalarial | Plasmodium falciparum | IC₅₀ | 2.1 µg/mL | |
| Cytotoxic | MCF-7 (Breast Cancer) | IC₅₀ | 9.8 µg/mL | |
| KB (Oral Cancer) | IC₅₀ | 21.4 µg/mL | ||
| NCI H187 (Lung Cancer) | IC₅₀ | 8.2 µg/mL | ||
| Enzyme Inhibition | 5-Lipoxygenase (5-LO) | IC₅₀ | 1.9 µM |
Experimental Protocols
The following sections detail the methodologies for the production and isolation of Carbazomycin C from Streptoverticillium ehimense.
Fermentation of Streptoverticillium ehimense
A detailed fermentation protocol for the production of carbazomycins by Streptoverticillium ehimense H 1051-MY 10 is outlined below.
3.1.1. Culture Medium
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Seed Culture Medium: The composition of the seed culture medium includes soluble starch (20 g/L), tryptone soy broth (20 g/L), yeast extract (3 g/L), CaCO₃ (3 g/L), K₂HPO₄ (1 g/L), and MgSO₄·7H₂O (0.025 g/L). The initial pH is adjusted to 7.2 before sterilization.
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Production Medium: A suitable production medium consists of glucose (4 g/L), yeast extract (5 g/L), and peptone (10 g/L).
3.1.2. Fermentation Conditions
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Inoculum Preparation: Inoculate the seed culture medium with a spore suspension of Streptoverticillium ehimense H 1051-MY 10. Incubate the culture for 4 days on a rotary shaker at 160 rpm and 30°C.
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Production Culture: Inoculate the production medium with the seed culture. The fermentation is carried out in shake flasks or a fermenter at 28-30°C with agitation. The production of carbazomycins is typically monitored over several days.
Extraction and Purification of Carbazomycin C
The extraction and purification of Carbazomycin C from the fermentation broth involves several steps to separate it from other carbazomycin congeners and impurities.
3.2.1. Extraction
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Mycelial Extraction: After fermentation, the mycelia are separated from the broth by centrifugation or filtration.
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Solvent Extraction: The mycelial cake is extracted with acetone. The acetone extract is then concentrated in vacuo to remove the acetone. The resulting aqueous residue is then extracted with ethyl acetate.[3] The ethyl acetate extract contains the crude mixture of carbazomycins.
3.2.2. Chromatographic Purification
A multi-step chromatographic process is employed to isolate Carbazomycin C.
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Alumina Column Chromatography: The crude ethyl acetate extract is subjected to column chromatography on alumina.[3] The column is eluted with a solvent system, typically a gradient of increasing polarity (e.g., n-hexane-ethyl acetate), to separate the carbazomycin complex into fractions.
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Silica Gel Column Chromatography: Fractions enriched with Carbazomycin C from the alumina column are further purified by silica gel column chromatography. A solvent system such as a gradient of n-hexane and dichloromethane can be used to achieve finer separation of the carbazomycin analogs. The elution of compounds is monitored by thin-layer chromatography (TLC).
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Final Purification: Fractions containing pure Carbazomycin C are combined and the solvent is evaporated to yield the purified compound.
Structural Elucidation Data
The structure of Carbazomycin C was determined by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.
Table 3: NMR Spectral Data for Carbazomycin C
| ¹H NMR (Chemical Shift δ, ppm) | ¹³C NMR (Chemical Shift δ, ppm) |
| Data not available in the searched literature. | Data not available in the searched literature. |
Note: Despite extensive literature searches, specific ¹H and ¹³C NMR chemical shift and coupling constant data for Carbazomycin C were not found in the available resources.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of Carbazomycin C.
Caption: Workflow for the isolation of Carbazomycin C.
Putative Biosynthetic Pathway
The biosynthesis of the carbazole core of carbazomycins is believed to proceed from L-tryptophan. The following diagram illustrates a putative pathway for the formation of the carbazole nucleus.
Caption: Putative biosynthetic pathway of Carbazomycin C.
Conclusion
Carbazomycin C, produced by Streptoverticillium ehimense, represents an interesting scaffold for potential therapeutic development due to its diverse biological activities. This guide has provided a detailed overview of the available technical information regarding its discovery and isolation. While the fundamental steps for fermentation and purification have been outlined, further research to optimize production yields and to fully characterize its spectral properties would be beneficial for advancing its potential applications. The provided protocols and data serve as a solid foundation for researchers and professionals in the field of natural product drug discovery.
References
- 1. Carbazomycins C, D, E and F, minor components of the carbazomycin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on orally active cephalosporin esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New antibiotics, carbazomycins A and B. I. Fermentation, extraction, purification and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
